molecular formula C13H9ClF3NO B567250 4-(Benzyloxy)-2-chloro-3-(trifluoromethyl)pyridine CAS No. 1254981-27-5

4-(Benzyloxy)-2-chloro-3-(trifluoromethyl)pyridine

Cat. No. B567250
M. Wt: 287.666
InChI Key: VQMBMVNNRFKZNN-UHFFFAOYSA-N
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Description

“4-(Benzyloxy)-2-chloro-3-(trifluoromethyl)pyridine” is a chemical compound. It is a derivative of pyridine, which is a basic heterocyclic organic compound . Pyridine derivatives are known to have various applications in biological, agricultural, and pharmaceutical fields .


Chemical Reactions Analysis

The chemical reactions involving “4-(Benzyloxy)-2-chloro-3-(trifluoromethyl)pyridine” could be numerous and varied, depending on the reaction conditions and the presence of other reactants. As a derivative of pyridine, it might be expected to undergo reactions typical of pyridines, such as electrophilic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(Benzyloxy)-2-chloro-3-(trifluoromethyl)pyridine” would depend on its molecular structure. These could include properties such as melting point, boiling point, solubility in various solvents, and reactivity with various chemical reagents .

Scientific Research Applications

  • Synthesis of Related Compounds : A key intermediate for the synthesis of the herbicide trifloxysulfuron is 2-Chloro-3-(2',2',2'-trifluoroethoxy)-pyridine, synthesized from nicotinamide via Hofmann degradation, oxidative chlorination, and diazotization-alcoholysis (Zuo Hang-dong, 2010).

  • Fungicide Research : The compound fluazinam, which includes a similar trifluoromethylpyridine structure, has been studied for its crystal structure and intermolecular interactions, relevant to its application as a fungicide (Youngeun Jeon et al., 2013).

  • Antimicrobial Activity : Research on the synthesis and antimicrobial activity of new quinazolinones derivatives, which involve similar chemical structures, indicates potential applications in antibacterial and antifungal treatments (G. Naganagowda & A. Petsom, 2011).

  • Potential Calcium-Channel Antagonist Activity : Studies on 1,4-dihydropyridine derivatives, including compounds with similar structures, have indicated potential calcium modulatory properties, relevant in medical research (A. Linden et al., 2011).

  • Medicinal Chemistry Research : The synthesis of a 5-aza-derivative of 2,2-difluorobenzodioxole, closely related in structure, highlights its potential use in medicinal chemistry, especially in the development of metabolically stable derivatives (M. P. Catalani et al., 2010).

  • Regioexhaustive Functionalization : The conversion of similar chloro- and bromo-(trifluoromethyl)pyridines into carboxylic acids and other derivatives shows its applications in organic synthesis and functionalization studies (F. Cottet et al., 2004).

  • Photoinduced Direct 4-pyridination : The photo-irradiated direct substitution of hydrogen in C(sp3)–H bonds by 4-pyridine, using similar pyridine derivatives, suggests potential applications in the construction of biologically active molecules (T. Hoshikawa & M. Inoue, 2013).

Safety And Hazards

As with any chemical compound, “4-(Benzyloxy)-2-chloro-3-(trifluoromethyl)pyridine” should be handled with care. It could potentially cause skin irritation, serious eye irritation, and respiratory irritation . Therefore, it should be handled with appropriate personal protective equipment, and used only in a well-ventilated area .

Future Directions

The future directions for research on “4-(Benzyloxy)-2-chloro-3-(trifluoromethyl)pyridine” could include further exploration of its synthesis, its physical and chemical properties, and its potential applications. For instance, it could be interesting to investigate its potential uses in pharmaceuticals, given the biological activity of many pyridine derivatives .

properties

IUPAC Name

2-chloro-4-phenylmethoxy-3-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClF3NO/c14-12-11(13(15,16)17)10(6-7-18-12)19-8-9-4-2-1-3-5-9/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQMBMVNNRFKZNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C(=NC=C2)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Benzyloxy)-2-chloro-3-(trifluoromethyl)pyridine

Synthesis routes and methods

Procedure details

To a suspension of NaH (0.487 g, 12.732 mmol, 60% mineral oil) in DMF (50 ml) cooled at 0° C., was added benzyl alcohol (1.262 ml, 12.2 mmol). The resulting mixture was stirred for 2 min. Then, intermediate compound D6 (2.5 g, 11.575 mmol) was added. The resulting reaction mixture was gradually warmed to room temperature and stirred for 1 h. The reaction mixture was quenched with water and extracted with Et2O. The organic layer was separated, dried (Na2SO4) and concentrated in vacuo. The crude product was purified by column chromatography (silica gel; Heptane/DCM gradient as eluent). The desired fractions were collected and concentrated in vacuo to yield intermediate compound D7 (1.1 g, 33%).
Name
Quantity
0.487 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1.262 mL
Type
reactant
Reaction Step Two
Quantity
2.5 g
Type
reactant
Reaction Step Three
Yield
33%

Citations

For This Compound
1
Citations
MA Higgins, LR Marcin, FC Zusi, R Gentles… - Bioorganic & Medicinal …, 2017 - Elsevier
Triazolopyridine ethers with mGlu 2 positive allosteric modulator (PAM) activity are disclosed. The synthesis, in vitro activity, and metabolic stability data for a series of analogs is …
Number of citations: 12 www.sciencedirect.com

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